N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide
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Overview
Description
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a quinoline moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through nucleophilic substitution reactions, where a quinoline derivative reacts with a suitable electrophile.
Formation of the Acetamide Group: The acetamide group is usually introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole or quinoline rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving thiadiazole and quinoline derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide: Unique due to the combination of thiadiazole and quinoline moieties.
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-quinolin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS2/c24-16(12-25-17-11-10-13-6-4-5-9-15(13)20-17)21-19-22-18(26-23-19)14-7-2-1-3-8-14/h1-11H,12H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNXTEZHNROSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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